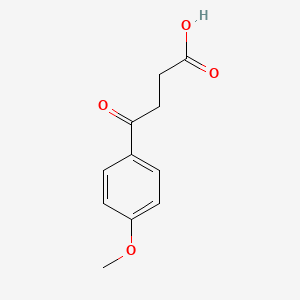

3-(4-Methoxybenzoyl)propionic acid

Cat. No. B1221775

Key on ui cas rn:

3153-44-4

M. Wt: 208.21 g/mol

InChI Key: OMTDIBZSUZNVJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09035085B2

Procedure details

A 500 mL round bottom flask equipped with a magnetic stirrer bar and an inert atmosphere (nitrogen gas) was charged with 5.25 mL (48.3 mmol) of anisole, 4.83 g (48.3 mmol) of succinic anhydride, 125 mL 1,1,2,2-tetrachloroethane and 125 mL of nitrobenzene. The reaction vessel was cooled with an external ice bath and stirred for 30 minutes. Aluminum trichloride (14.2 g, 106.4 mmol) was added to the pale yellow solution, which then turned to a dark reddish brown color. The ice bath was removed, and the reaction was allowed to stir at room temperature for 36 hours. Reaction was again cooled with an external ice bath. Prepared acidic solution by pouring 1N hydrogen chloride solution into a 100 mL beaker filled with ice. This solution was added to the reaction mixture carefully, drop-wise at first until reaction became clear with white precipitate. After that point a 10 mL portion was carefully added to test for reactivity, and then the remained of the ice/acid mixture was added. A second 100 mL of ice/acid mixture was added, the external ice bath removed and the pale emulsion was stirred for 2 hours. A white precipitate was collected form the emulsion by suction filtration. This solid was dissolved in 300 mL of 0.3 M sodium hydroxide, washed with 100 mL of ethyl acetate, and acidified to ˜pH 1 with 1 M hydrochloric acid. The white precipitate that was collected upon vacuum filtration was washed with 3×100 mL de-ionized water and dried. The product (4.7 g, 47%) was isolated as a white solid, mp 149-150° C. Combustion analysis: Found: C, 63.52; H, 5.78%; C11H12O4 requires C, 63.45; H, 5.81% 1H NMR (d6-DMSO): δ 12.2, s, 1H (COOH); δ 7.9 d, 2H (aryl H's); δ 7.0, d, 2H, (arylH's); δ 3.8, s, 3H (OMe H's); δ 3.2, t, 2H(CH2 α to carbonyl); δ 2.5, t, 2H(CH2 α to COOH).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

100 mL

Type

solvent

Reaction Step Five

Name

Yield

47%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.ClC(Cl)C(Cl)Cl.[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Cl-].[Cl-].[Al+3].Cl>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:2]=1 |f:4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

4.83 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)Cl)Cl

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

14.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL round bottom flask equipped with a magnetic stirrer bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction vessel was cooled with an external ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature for 36 hours

|

|

Duration

|

36 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was again cooled with an external ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

beaker filled with ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was added to the reaction mixture carefully

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

first until reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After that point a 10 mL portion was carefully added to test for reactivity

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the external ice bath removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the pale emulsion was stirred for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white precipitate was collected form the emulsion

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by suction filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

This solid was dissolved in 300 mL of 0.3 M sodium hydroxide

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 mL of ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white precipitate that was collected upon vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 3×100 mL de-ionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C(CCC(=O)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.7 g | |

| YIELD: PERCENTYIELD | 47% | |

| YIELD: CALCULATEDPERCENTYIELD | 46.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |